molecular formula C4H4I2N2 B2564243 2,4-Diiodo-1-methyl-1H-imidazole CAS No. 71794-53-1

2,4-Diiodo-1-methyl-1H-imidazole

Cat. No. B2564243
CAS RN: 71794-53-1
M. Wt: 333.899
InChI Key: OTCXSIMJZBSYBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Diiodo-1-methyl-1H-imidazole is a chemical compound with the molecular formula C4H4I2N2. It has a molecular weight of 333.9 . This compound is part of the imidazole family, which is a class of organic compounds known for their wide range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of 2,4-Diiodo-1-methyl-1H-imidazole consists of a five-membered ring containing three carbon atoms, two nitrogen atoms, and four hydrogen atoms . The InChI code for this compound is 1S/C4H4I2N2/c1-8-2-3(5)7-4(8)6/h2H,1H3 .


Physical And Chemical Properties Analysis

2,4-Diiodo-1-methyl-1H-imidazole has a melting point of 122-124 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization of Imidazole Derivatives

Synthesis of Imidazole Derivatives :Imidazole derivatives have been extensively synthesized and characterized due to their significant biological activities. For instance, a series of 3,5-diiodo-4-(2-methyl-1H-imidazol-5-yl)benzoic acid analogs of amino acids, dipeptides, and tripeptides were synthesized and showed potent bioactivity against fungi and moderate activity against certain bacteria (Dahiya, 2008). Additionally, the creation of 5-imidazole-carbaldehydes containing mono-(N-1) methyl (or aryl) analogs as building blocks in medical chemistry has been noted, emphasizing the versatility and wide-ranging applications of imidazole derivatives (Orhan et al., 2019).

Chemical and Physical Properties :The electronic or substituent influence on the imidazole ring's donor-acceptor capacities has been a subject of study, revealing insights into the molecular behavior of imidazole-based compounds. The push/pull of electron density on the imidazole ring by electron-rich/electron-withdrawing substituents was found to be crucial for influencing the donor capacity of the N-base electrons (Eseola et al., 2012).

Applications in Various Fields

Biochemical Applications :Imidazole derivatives have been utilized in various biochemical applications. For instance, 1-(Methyldithiocarbonyl)imidazole has been reported as an efficient methyldithiocarbonyl and thiocarbonyl transfer reagent, emphasizing its utility in the synthesis of various biochemically significant compounds (Mohanta et al., 2000).

Antimicrobial and Antifungal Properties :Imidazole derivatives have been recognized for their antimicrobial and antifungal properties. The research has shown the effectiveness of these compounds against a range of pathogenic fungi and bacteria, highlighting their potential in developing new antimicrobial and antifungal agents (Dahiya, 2008).

Electrochemical Applications :Imidazole and its derivatives have also found applications in electrochemical systems, such as high-temperature proton-conducting polymer electrolytes for fuel cells, demonstrating the compound's versatility in various scientific and industrial applications (Schechter & Savinell, 2002).

Safety And Hazards

This compound is classified as dangerous, with safety pictograms indicating it can cause skin and eye irritation . It may also cause respiratory irritation .

Future Directions

Imidazole derivatives, including 2,4-Diiodo-1-methyl-1H-imidazole, continue to be a focus of research due to their wide range of applications and biological activities . Future research will likely continue to explore the synthesis, properties, and potential applications of these compounds.

properties

IUPAC Name

2,4-diiodo-1-methylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4I2N2/c1-8-2-3(5)7-4(8)6/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCXSIMJZBSYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4I2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diiodo-1-methyl-1H-imidazole

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